molecular formula C25H27N3O2 B2596239 2-(2-butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359487-58-3

2-(2-butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2596239
CAS No.: 1359487-58-3
M. Wt: 401.51
InChI Key: JYCUDFKGORZGJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazolo-pyrazinone derivative characterized by a 2-butoxyphenyl substituent at position 2 and a 2,5-dimethylbenzyl group at position 5 of the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold. Pyrazolo-pyrazinones are known for their diverse biological activities, including kinase inhibition and antimicrobial properties, which are influenced by substituent variations .

Properties

IUPAC Name

2-(2-butoxyphenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2/c1-4-5-14-30-24-9-7-6-8-21(24)22-16-23-25(29)27(12-13-28(23)26-22)17-20-15-18(2)10-11-19(20)3/h6-13,15-16H,4-5,14,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCUDFKGORZGJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts or specific reagents to facilitate the reaction.

    Introduction of the butoxyphenyl group: This step can be achieved through a substitution reaction where a butoxyphenyl moiety is introduced to the pyrazolo[1,5-a]pyrazine core.

    Attachment of the dimethylbenzyl group: This step involves another substitution reaction where the dimethylbenzyl group is attached to the core structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(2-butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, and other common reducing agents.

    Substitution reagents: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that compounds with similar structures may exhibit significant biological activities, particularly in the following areas:

  • Anticancer Properties :
    • Compounds in the pyrazolo[1,5-a]pyrazine class have shown selective inhibition against various cancer cell lines. For example, similar compounds have been reported to induce apoptosis in tumor cells with mutated p53 genes. This suggests that 2-(2-butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one could also possess cytotoxic effects against specific cancer types.
  • Kinase Inhibition :
    • The structural features of this compound suggest potential for kinase inhibitory activity, which is a critical mechanism for many therapeutic agents targeting cancer and other diseases. Research into related pyrazolo compounds has demonstrated their ability to inhibit various kinases involved in cell signaling pathways.
  • Antimicrobial Activity :
    • Some derivatives within the pyrazolo family have exhibited antimicrobial properties. The unique substituents of this compound may enhance its efficacy against microbial pathogens.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-oneMethoxy group instead of butoxyAnticancer activity reported
3-(4-chlorophenyl)-6-methylpyrazolo[1,5-a]pyrimidin-4-oneChlorine substituentPotential anti-inflammatory properties
4-benzoyl-3-methylpyrazolo[1,5-a]pyrimidin-6-oneBenzoyl substituentAntiviral activity observed

This table illustrates how variations in substituents can lead to different biological activities and applications.

Future Research Directions

Given the promising biological activities associated with this compound, future research could focus on:

  • Mechanistic Studies : Understanding the specific mechanisms through which this compound exerts its anticancer and antimicrobial effects.
  • Optimization of Structure : Modifying substituents to enhance efficacy and reduce toxicity.
  • Clinical Trials : Investigating the pharmacokinetics and therapeutic potential in clinical settings.

Mechanism of Action

The mechanism of action of 2-(2-butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA/RNA interaction: The compound may interact with genetic material, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs, highlighting structural differences, molecular properties, and reported activities:

Compound Substituents Molecular Formula Molecular Weight Key Activities/Findings Reference
2-(2-Butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (Target) 2-butoxyphenyl, 5-(2,5-dimethylbenzyl) C25H27N3O2 401.51 g/mol Inferred: Potential kinase/modulatory activity based on structural analogs
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 2-(4-fluorophenyl), 5-(2-fluorobenzyl), 3-hydroxymethyl C20H15F2N3O2 367.35 g/mol High polarity due to fluorination; antimicrobial activity suggested
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one 4-chlorophenyl, 5-(3,4-dimethoxyphenethyl), 6,7-dihydro C22H22ClN3O3 411.88 g/mol Crystal structure resolved; weak C–H⋯O interactions stabilize packing
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 2,4-dichlorophenyl, 4-fluorophenyl, 2-methyl, 7-trifluoromethyl C19H12Cl2F4N3 430.22 g/mol Antitrypanosomal/antischistosomal activity; purine analog
2-(4-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 4-fluorophenyl C12H8FN3O 241.21 g/mol High structural similarity; used as a precursor in kinase inhibitor synthesis

Key Observations:

  • Bioactivity Trends: Bulky substituents like 2,5-dimethylbenzyl (target compound) or trifluoromethyl groups () correlate with improved metabolic stability and target binding in enzyme inhibition assays.
  • Synthetic Accessibility: Microwave-assisted synthesis (e.g., ) and solvent-free conditions improve yields for pyrazolo-pyrazinones, though the target compound’s synthesis remains unelucidated in the evidence.

Research Findings and Implications

Structural Insights

  • Crystallography: The 6,7-dihydro analog () adopts a screw-boat conformation, stabilized by weak hydrogen bonds. This flexibility may enhance binding to dynamic protein targets.
  • Substituent Optimization: The 2-butoxyphenyl group in the target compound may enhance solubility compared to non-alkoxylated analogs (e.g., ), though this requires experimental validation.

Biological Activity

The compound 2-(2-butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its anticancer properties and other pharmacological effects.

Synthesis

The synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives typically involves the reaction of various substituted pyrazoles with appropriate aryl or alkyl groups. For example, the synthesis may include microwave-assisted methods to enhance yield and reduce reaction time. The structure of the compound can be confirmed through spectroscopic techniques such as IR, NMR, and mass spectrometry.

Anticancer Activity

The biological activity of This compound has been evaluated against various cancer cell lines, including A549 (lung cancer) and H322 (non-small cell lung cancer). Preliminary studies indicate that this compound exhibits significant growth inhibition in a dosage-dependent manner.

  • Mechanism of Action : The compound appears to modulate autophagy pathways in cancer cells, which is a critical process for cell survival and proliferation. This modulation may lead to increased apoptosis in tumor cells.
Cell Line IC50 (µM) Mechanism
A54912.3Autophagy modulation
H32215.7Apoptosis induction

Structure-Activity Relationship (SAR)

Studies have shown that the presence of specific substituents on the pyrazolo[1,5-a]pyrazin core significantly influences biological activity. For instance, compounds with electron-withdrawing groups or specific alkyl chains tend to exhibit enhanced inhibitory effects on cancer cell proliferation.

Case Studies

  • Case Study on A549 Cell Line : In a study published in 2008, various derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one were synthesized and tested for their anticancer properties. The most effective derivative was identified as having a 4-chlorophenyl group, showcasing a marked increase in growth inhibition compared to other derivatives .
  • Comparative Analysis : Another study highlighted the effectiveness of similar pyrazolo compounds against different cancer types. The findings suggested that modifications in the side chains could lead to improved efficacy across various tumor models .

Other Biological Activities

Beyond anticancer properties, pyrazolo derivatives have been investigated for additional biological activities:

  • Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
  • Antioxidant Activity : The antioxidant potential of pyrazolo[1,5-a]pyrazin derivatives has been explored, indicating their ability to scavenge free radicals and reduce oxidative stress in cellular models .

Q & A

Basic Research Questions

Q. What are common synthetic routes for pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, and how can they be adapted for synthesizing 2-(2-butoxyphenyl)-5-(2,5-dimethylbenzyl) derivatives?

  • Methodological Answer : The synthesis often involves intramolecular cyclization of 1-aryl-5-styrylpyrazoles via Friedel-Crafts alkylation followed by aerobic oxidation . For derivatives with bulky substituents (e.g., 2-butoxyphenyl), optimizing reaction conditions (e.g., solvent polarity, Lewis acid catalysts like AlCl₃) is critical to enhance cyclization efficiency. Adaptations may include introducing protecting groups for sensitive moieties (e.g., dimethylbenzyl) to prevent side reactions during oxidation steps .

Q. Which spectroscopic and crystallographic techniques are pivotal for validating the structure of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for confirming the heterocyclic ring conformation (e.g., screw-boat vs. chair) and dihedral angles between aromatic rings (e.g., 16.05° and 84.84° in related compounds) . Complementary techniques include:

  • ¹H/¹³C NMR : To verify substituent positions and hydrogen bonding patterns (e.g., weak C–H⋯O interactions stabilizing crystal packing) .
  • FTIR : To identify carbonyl stretching frequencies (C=O at ~1700 cm⁻¹) and amine/pyrazole N–H vibrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges) or structural nuances (e.g., substituent electronic effects). Strategies include:

  • Comparative SAR Analysis : Systematically modify substituents (e.g., replacing 4-chlorophenyl with 4-methoxyphenyl) and test activity against standardized targets (e.g., kinase inhibition assays) .
  • Computational Docking : Use molecular dynamics simulations to assess binding affinity differences caused by dihedral angle variations in crystal structures .

Q. What strategies are effective for improving the solubility and bioavailability of 2-(2-butoxyphenyl)-substituted pyrazolo[1,5-a]pyrazines?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the butoxyphenyl moiety to enhance aqueous solubility .
  • Co-crystallization : Use co-formers like succinic acid to modify crystal packing and dissolution rates, as demonstrated in related pyrazole derivatives .

Q. How can computational methods guide the optimization of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives for selective enzyme inhibition?

  • Methodological Answer :

  • Pharmacophore Modeling : Map key interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) using software like Schrödinger Maestro .
  • Free Energy Perturbation (FEP) : Predict substituent effects on binding free energy (e.g., fluorophenyl vs. dimethylbenzyl groups) .

Data Analysis and Experimental Design

Q. What experimental designs are recommended for studying the metabolic stability of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Use liver microsomes (human/rat) with NADPH cofactors to measure half-life (t½) and identify metabolic soft spots (e.g., butoxyphenyl O-dealkylation) .
  • LC-HRMS : Track metabolite formation with high-resolution mass spectrometry and compare fragmentation patterns to synthetic standards .

Q. How should researchers address discrepancies in crystallographic data between pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives?

  • Methodological Answer :

  • Rigorous Refinement : Apply Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H⋯O vs. π-π stacking) and refine thermal displacement parameters .
  • Temperature-Dependent Studies : Collect SC-XRD data at multiple temperatures (e.g., 100 K vs. 293 K) to assess conformational flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.